molecular formula C10H16O2S B12579406 5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol CAS No. 607741-82-2

5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol

Cat. No.: B12579406
CAS No.: 607741-82-2
M. Wt: 200.30 g/mol
InChI Key: STUZJUZSCNKTAA-UHFFFAOYSA-N
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Description

5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol is a complex organic compound with the molecular formula C10H16O2S. This compound features a unique tricyclic structure, which includes a sulfanyl group and two hydroxyl groups. The tricyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol typically involves multiple steps, starting with the formation of the tricyclic core. One common method involves a Diels-Alder reaction followed by a series of functional group transformations. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the hydroxyl groups or the sulfanyl group.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Alkyl halides and other substituted derivatives.

Scientific Research Applications

5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol involves its interaction with various molecular targets. The sulfanyl group can form strong interactions with metal ions, while the hydroxyl groups can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to act as a catalyst or a ligand in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol is unique due to the presence of both sulfanyl and hydroxyl groups, which impart distinct chemical and biological properties. Its rigid tricyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

607741-82-2

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

5-sulfanyladamantane-1,3-diol

InChI

InChI=1S/C10H16O2S/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2

InChI Key

STUZJUZSCNKTAA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)S)O)O

Origin of Product

United States

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